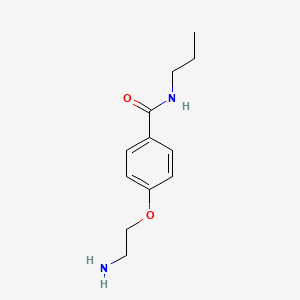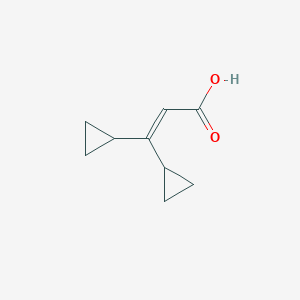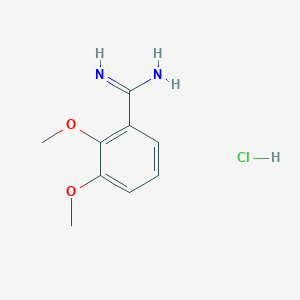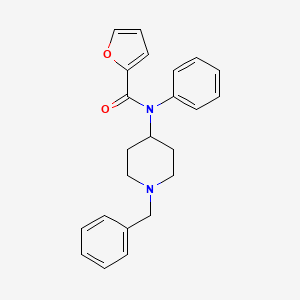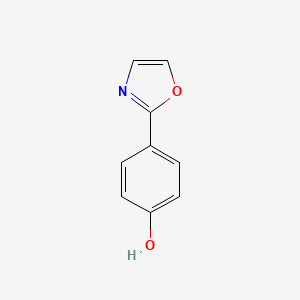
4-(Oxazol-2-yl)phenol
Descripción general
Descripción
4-(Oxazol-2-yl)phenol is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . It is used in research products .
Synthesis Analysis
The synthesis of oxazoline-based compounds, which includes 4-(Oxazol-2-yl)phenol, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It exists in three structural isomeric forms depending on the position of the double bond as 2-oxazoline, 3-oxazoline, and 4-oxazoline .Chemical Reactions Analysis
Oxazoline-based compounds, including 4-(Oxazol-2-yl)phenol, have been used in a wide range of applications in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and more . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
A study reported the crystal structures of three isomeric compounds related to 4-(Oxazol-2-yl)phenol. These compounds exhibited different coplanarity deviations between the oxazoline and benzene rings, influenced by the hydroxy group position on the benzene ring. The intramolecular and intermolecular hydrogen bonding patterns were thoroughly analyzed, highlighting the significance of these structures in understanding molecular interactions and reactivity (Langer et al., 2005).
Photoluminescence
Research on oxazole and imidazole-based heterocycles, including derivatives of 4-(Oxazol-2-yl)phenol, has demonstrated their luminescent properties. These compounds showed high photoluminescence efficiencies, with potential applications in developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Eseola et al., 2011).
Catalysis
Oxorhenium(V) complexes with phenolate-oxazoline ligands have been studied for their O-atom-transfer reactivity. The influence of the isomeric form of the ligands on the catalytic activity of these complexes was investigated, revealing significant differences in activity based on the ligand structure. This research contributes to the field of catalysis, particularly in reactions involving oxygen atom transfer (Schachner et al., 2014).
Antimicrobial Activity
A study on the synthesis and antimicrobial activities of derivatives of 4-(Oxazol-2-yl)phenol showed significant antibacterial and antifungal effects. These findings underscore the potential of these compounds in developing new antimicrobial agents (Hussain et al., 2008).
Enantioselective Synthesis
Compounds based on the 4-(Oxazol-2-yl)phenol framework have been utilized in enantioselective synthesis, demonstrating the utility of these molecules in asymmetric catalysis and organic synthesis. This application is critical for the production of chiral compounds, which are important in pharmaceuticals and materials science (Ge et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3-oxazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNWMLZBDCDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499247 | |
| Record name | 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxazol-2-yl)phenol | |
CAS RN |
68535-56-8 | |
| Record name | 4-(1,3-Oxazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

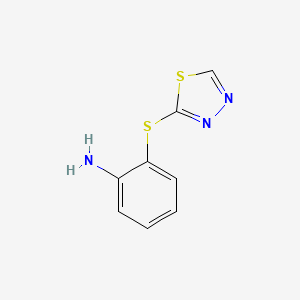
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)
![Ethyl 2-[(2-fluorophenyl)amino]acetate](/img/structure/B1437360.png)
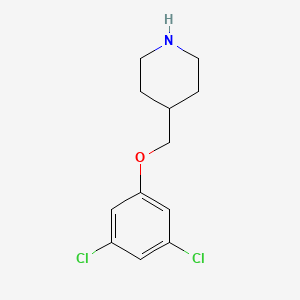
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
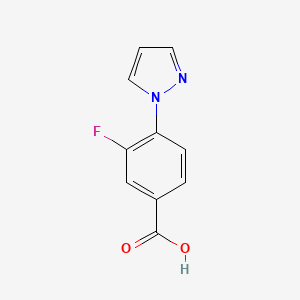
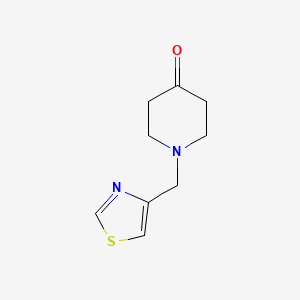
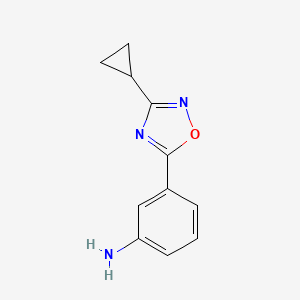
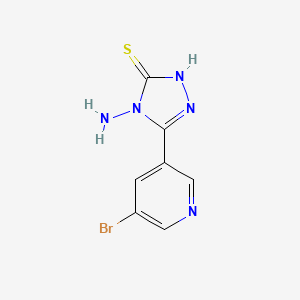
![4-[(3-Amino-4-chlorophenyl)sulfonyl]-2-piperazinone](/img/structure/B1437368.png)
